molecular formula C22H21FN4OS B2959341 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898349-93-4

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2959341
CAS RN: 898349-93-4
M. Wt: 408.5
InChI Key: HABSHUZOUWTGCD-UHFFFAOYSA-N
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Description

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H21FN4OS and its molecular weight is 408.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • The synthesis of novel 1,2,4-triazole derivatives, including structures similar to the compound , has been investigated for their antimicrobial activities. These compounds are synthesized from various ester ethoxycarbonylhydrazones with primary amines and screened for activity against test microorganisms, showing good or moderate activities (H. Bektaş et al., 2007).

Heterocyclic Chemistry and Antimicrobial Activity

  • Research on the synthesis and antimicrobial activity of heterocycles derived from aminothiazol and hydroxyquinoline, including the creation of Schiff bases and thiazolo-s-triazines, reveals the potential for developing new antimicrobial agents (Shawkat A. Abdel-Mohsen, 2003).

Synthesis of Perfluoroalkyl Derivatives

  • Investigations into the synthesis of 3-perfluoroalkyl derivatives from substituted dihydroisoquinolines highlight the chemical versatility and potential for creating compounds with varied biological activities (V. A. Glushkov et al., 2000).

Neurokinin-1 Receptor Antagonist Development

  • The compound has been utilized in the development of neurokinin-1 receptor antagonists, demonstrating its importance in synthesizing molecules with potential therapeutic applications in emesis and depression (T. Harrison et al., 2001).

Chalcone Synthesis Incorporating Isoquinoline Moiety

  • The reaction of isoquinoline with hydrazonoyl chlorides leading to the creation of chalcones and the evaluation of their antimicrobial activities showcases the compound's role in generating bioactive molecules (S. Mukhtar et al., 2022).

Development of Antifertility Agents

  • The compound's derivatives have been explored for their potential as novel antifertility agents, indicating its application in reproductive health research (G. Sartori et al., 1981).

properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4OS/c1-2-18-24-22-27(25-18)21(28)20(29-22)19(15-8-5-9-17(23)12-15)26-11-10-14-6-3-4-7-16(14)13-26/h3-9,12,19,28H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABSHUZOUWTGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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